molecular formula C26H40F6N10O11S2Zn B15140323 Uba5-IN-1

Uba5-IN-1

Cat. No.: B15140323
M. Wt: 912.2 g/mol
InChI Key: DLPRYIVGTKSVTR-WAYDLRBYSA-L
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Description

Uba5-IN-1 is a selective inhibitor of the enzyme ubiquitin-like modifier activating enzyme 5 (UBA5). This compound has shown significant potential in inhibiting cell proliferation, particularly in cancer cells that highly express UBA5 .

Preparation Methods

The synthetic route for Uba5-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The compound is synthesized through a series of reactions, including condensation, cyclization, and purification steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings . Industrial production methods for this compound would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Uba5-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions could produce reduced forms of the compound .

Scientific Research Applications

Uba5-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the ufmylation pathway and its role in cellular processes. In biology, this compound helps researchers understand the function of UBA5 in development and stress responses. In medicine, this compound has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells that overexpress UBA5 . Additionally, this compound is used in industry for the development of new therapeutic agents targeting the ufmylation pathway .

Comparison with Similar Compounds

Uba5-IN-1 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting UBA5. Similar compounds include other inhibitors of ubiquitin-like modifier activating enzymes, such as inhibitors of ubiquitin-activating enzyme E1 and SUMO-activating enzyme E1. this compound stands out due to its specific targeting of the UBA5 enzyme and its effectiveness in inhibiting cell proliferation in cancer cells . Other similar compounds may have broader activity profiles or lower selectivity, making this compound a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C26H40F6N10O11S2Zn

Molecular Weight

912.2 g/mol

IUPAC Name

zinc;(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-N-[6-oxo-6-(1,4,7,10-tetrazacyclododec-1-yl)hexyl]oxolane-2-carboxamide;trifluoromethanesulfonate

InChI

InChI=1S/C24H40N10O5.2CHF3O3S.Zn/c25-21-17-22(31-14-30-21)34(15-32-17)24-19(37)18(36)20(39-24)23(38)29-5-3-1-2-4-16(35)33-12-10-27-8-6-26-7-9-28-11-13-33;2*2-1(3,4)8(5,6)7;/h14-15,18-20,24,26-28,36-37H,1-13H2,(H,29,38)(H2,25,30,31);2*(H,5,6,7);/q;;;+2/p-2/t18-,19+,20-,24+;;;/m0.../s1

InChI Key

DLPRYIVGTKSVTR-WAYDLRBYSA-L

Isomeric SMILES

C1CNCCN(CCNCCN1)C(=O)CCCCCNC(=O)[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zn+2]

Canonical SMILES

C1CNCCN(CCNCCN1)C(=O)CCCCCNC(=O)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zn+2]

Origin of Product

United States

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